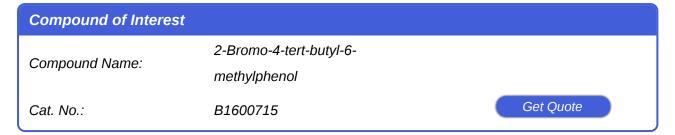


Technical Guide: Chemical Properties of 2-Bromo-4-tert-butyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **2-Bromo-4-tert-butyl-6-methylphenol**, also known as 2-Bromo-6-tert-butyl-4-methylphenol. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows for its preparation and analysis.

Chemical Identity and Physical Properties

2-Bromo-4-tert-butyl-6-methylphenol is a substituted phenolic compound. Its chemical structure consists of a phenol ring with a bromine atom and a tert-butyl group at the ortho positions (2 and 6) and a methyl group at the para position (4). The IUPAC name for this compound is 2-bromo-6-tert-butyl-4-methylphenol.[1]

Table 1: Chemical Identifiers for 2-Bromo-6-tert-butyl-4-methylphenol



Identifier	Value	
CAS Number	1516-93-4	
Molecular Formula	C11H15BrO	
Molecular Weight	243.14 g/mol [1]	
IUPAC Name	2-bromo-6-tert-butyl-4-methylphenol[1]	
Synonyms	2-Bromo-4-tert-butyl-6-methylphenol, 2-bromo-6-(tert-butyl)-4-methylphenol[1]	
InChI	InChI=1S/C11H15BrO/c1-7-5- 8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3[1]	
SMILES	CC1=CC(=C(C(=C1)Br)O)C(C)(C)C[1]	

Table 2: Computed Physical and Chemical Properties of 2-Bromo-6-tert-butyl-4-methylphenol

Property	Value	Source
XLogP3	4.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	242.03063 g/mol	PubChem[1]
Complexity	173	PubChem
Physical Form	Liquid	Sigma-Aldrich

Note: Experimental data for properties such as melting point, boiling point, and density are not readily available in the cited literature. The values presented are computed estimations.

Spectral Data



Detailed experimental spectral data for 2-Bromo-6-tert-butyl-4-methylphenol is limited in publicly available databases. However, based on its chemical structure, the following spectral characteristics are expected:

- ¹H NMR: The spectrum would likely show distinct signals for the aromatic protons, the tertbutyl protons (a singlet), the methyl protons (a singlet), and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
- 13C NMR: The spectrum would exhibit signals for the carbon atoms of the benzene ring, the tert-butyl group, and the methyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine and hydroxyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, as well as absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the alkyl groups. A C-Br stretching vibration would also be present.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and characterization of 2-Bromo-6-tert-butyl-4-methylphenol.

Synthesis of 2-Bromo-6-tert-butyl-4-methylphenol

This protocol describes the bromination of 2-tert-butyl-4-methylphenol, a common precursor.

Materials:

- 2-tert-butyl-4-methylphenol
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH₂Cl₂)



- Silica gel for column chromatography
- Hexane
- · Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve 2-tert-butyl-4-methylphenol (1 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (1 equivalent) to the cooled solution in portions over 30 minutes, while stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

- Purify the crude product by column chromatography on silica gel.
- Elute the column with a hexane-ethyl acetate solvent system, starting with a low polarity mixture and gradually increasing the polarity.
- Collect the fractions containing the desired product, as identified by TLC.



Combine the pure fractions and evaporate the solvent to yield 2-Bromo-6-tert-butyl-4-methylphenol.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
- Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of the compound.

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).
- Identify the characteristic absorption bands for the functional groups present in the molecule.

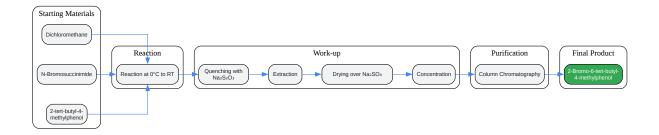
Mass Spectrometry (MS):

- Analyze the purified product using a mass spectrometer, for instance, coupled with a gas chromatograph (GC-MS).
- Determine the molecular weight and analyze the fragmentation pattern to further confirm the identity of the compound.

Visualizations

The following diagrams illustrate the workflow for the synthesis and characterization of **2-Bromo-4-tert-butyl-6-methylphenol**.

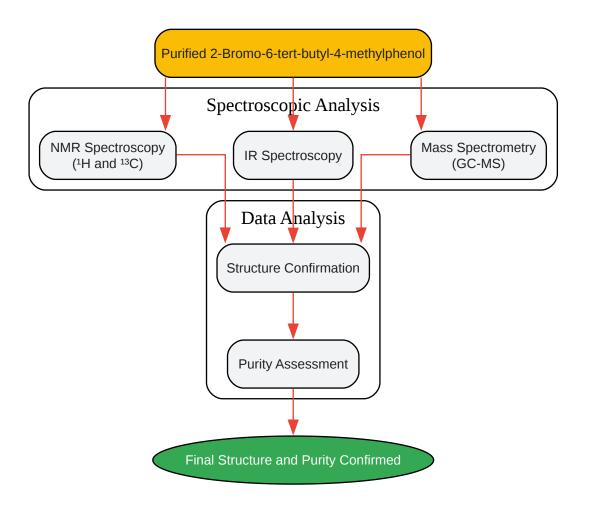




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Caption: Synthesis workflow for 2-Bromo-6-tert-butyl-4-methylphenol.





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Caption: Analytical workflow for the characterization of the final product.

Potential Applications and Biological Activity

While specific studies on the biological activity of **2-Bromo-4-tert-butyl-6-methylphenol** are not widely available, its structural similarity to other hindered phenols, such as butylated hydroxytoluene (BHT), suggests potential antioxidant properties. Hindered phenols are known to act as radical scavengers and are used as antioxidants in various applications, including pharmaceuticals and food preservation. Further research is needed to elucidate the specific biological activities and potential applications of this compound.

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References

- 1. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of 2-Bromo-4-tert-butyl-6-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600715#2-bromo-4-tert-butyl-6-methylphenol-chemical-properties]

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